N,N-Dimethyl-2-(2-nitrophenoxy)acetamide
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Overview
Description
N,N-Dimethyl-2-(2-nitrophenoxy)acetamide is an organic compound with the molecular formula C10H12N2O4 It is characterized by the presence of a nitrophenoxy group attached to an acetamide moiety, with two methyl groups bonded to the nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-2-(2-nitrophenoxy)acetamide typically involves the reaction of 2-nitrophenol with chloroacetic acid to form 2-(2-nitrophenoxy)acetic acid. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the formation of the acetic acid derivative and a dehydrating agent to promote the amide formation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can further improve the production process. The purification of the final product is typically achieved through recrystallization or distillation techniques.
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-2-(2-nitrophenoxy)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitrophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield N,N-Dimethyl-2-(2-aminophenoxy)acetamide.
Scientific Research Applications
N,N-Dimethyl-2-(2-nitrophenoxy)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-2-(2-nitrophenoxy)acetamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the dimethylacetamide moiety can enhance the compound’s solubility and bioavailability. These interactions can modulate the activity of specific pathways and processes within biological systems.
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethylacetamide: A simpler analog without the nitrophenoxy group.
2-(2-Nitrophenoxy)acetic acid: Lacks the dimethylamide functionality.
N,N-Dimethyl-2-(4-nitrophenoxy)acetamide: Similar structure but with the nitro group in a different position.
Uniqueness
N,N-Dimethyl-2-(2-nitrophenoxy)acetamide is unique due to the presence of both the nitrophenoxy and dimethylamide groups, which confer distinct chemical and physical properties
Properties
CAS No. |
24011-73-2 |
---|---|
Molecular Formula |
C10H12N2O4 |
Molecular Weight |
224.21 g/mol |
IUPAC Name |
N,N-dimethyl-2-(2-nitrophenoxy)acetamide |
InChI |
InChI=1S/C10H12N2O4/c1-11(2)10(13)7-16-9-6-4-3-5-8(9)12(14)15/h3-6H,7H2,1-2H3 |
InChI Key |
RDBMZCLZFSOCED-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)COC1=CC=CC=C1[N+](=O)[O-] |
Origin of Product |
United States |
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